Procurement Consideration: A Completely Unexplored Chemical Scaffold
A critical and quantifiable differentiator for 3-(4-((4-Methoxyphenyl)sulfonyl)butanamido)benzofuran-2-carboxamide is its complete lack of documented biological activity. A search of the ChEMBL and ZINC databases shows that this compound has 0 reported bioactivities and 0 associated publications [1][2]. This contrasts sharply with structurally similar acylsulfonamide-benzofuran tool compounds like BAY-184, which is a well-characterized KAT6A/B inhibitor with reported IC50 values of 71 nM (KAT6A) and 83 nM (KAT6B) [3]. The target compound's inactive profile on established panels can be a strategic advantage for specific research objectives.
| Evidence Dimension | Number of reported biological activities in curated databases |
|---|---|
| Target Compound Data | 0 activities reported |
| Comparator Or Baseline | BAY-184: Multiple activities reported (e.g., KAT6A IC50 = 71 nM) |
| Quantified Difference | No inhibitory activity profile has been established |
| Conditions | Database mining of ChEMBL and ZINC (as of 2026-05-09) |
Why This Matters
This complete lack of prior data makes the compound a true blank slate for novel target discovery, eliminating the risk of confounding results from known polypharmacology.
- [1] ChEMBL Database. No entry found for CAS 941879-02-3. Accessed 2026-05-09. View Source
- [2] ZINC15 Database. Substance: ZINC000001427223. Accessed 2026-05-09. View Source
- [3] Ter Laak, A. et al. Discovery and Characterization of BAY-184: A New Potent and Selective Acylsulfonamide-Benzofuran In Vivo-Active KAT6AB Inhibitor. J. Med. Chem. 2024, 67, 21, 19282–19303. View Source
